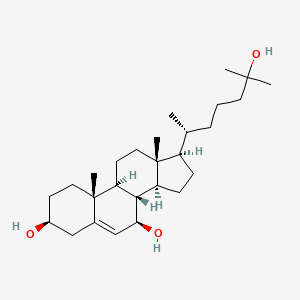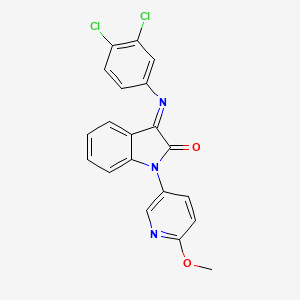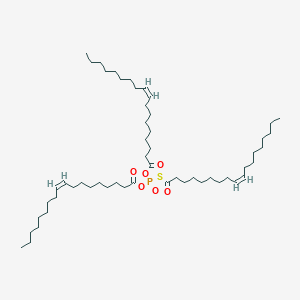![molecular formula C19H15F4N5O2 B10772819 N-{3-[(4s,6s)-2-Amino-4-Methyl-6-(Trifluoromethyl)-5,6-Dihydro-4h-1,3-Oxazin-4-Yl]-4-Fluorophenyl}-5-Cyanopyridine-2-Carboxamide](/img/structure/B10772819.png)
N-{3-[(4s,6s)-2-Amino-4-Methyl-6-(Trifluoromethyl)-5,6-Dihydro-4h-1,3-Oxazin-4-Yl]-4-Fluorophenyl}-5-Cyanopyridine-2-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tirilazad is a non-glucocorticoid, 21-aminosteroid that was derived from the glucocorticoid molecule. It was developed to inhibit lipid peroxidation and has shown neuroprotective effects in experimental models of ischemic stroke, traumatic brain injury, spinal cord injury, and subarachnoid hemorrhage . The compound was optimized to remove glucocorticoid side effects while enhancing free radical scavenging properties .
Preparation Methods
Industrial Production Methods: Industrial production of tirilazad would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Tirilazad primarily undergoes reactions related to its antioxidant properties. These include:
Oxidation: Tirilazad can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: The compound can also participate in reduction reactions, scavenging free radicals and reducing oxidative stress.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other reactive oxygen species.
Reduction: Reducing agents such as ascorbic acid and glutathione can be used.
Major Products: The major products formed from these reactions are typically more stable, less reactive compounds that result from the scavenging of free radicals and inhibition of lipid peroxidation.
Scientific Research Applications
Tirilazad has been extensively studied for its neuroprotective properties. Some of its key applications include:
Chemistry: Used as a model compound to study antioxidant mechanisms and lipid peroxidation inhibition.
Biology: Investigated for its effects on cellular oxidative stress and membrane stabilization.
Medicine: Clinical trials have explored its potential in treating conditions such as subarachnoid hemorrhage, ischemic stroke, traumatic brain injury, and spinal cord injury
Industry: Potential applications in developing antioxidant therapies and neuroprotective agents.
Mechanism of Action
Tirilazad exerts its effects primarily by inhibiting iron-dependent lipid peroxidation. It intercalates into the phospholipid portion of cell membranes, stabilizing them and reducing fluidity . This action effectively terminates the lipid peroxidation chain reaction, protecting cells from oxidative damage. The compound also scavenges free radicals, further contributing to its neuroprotective properties .
Comparison with Similar Compounds
Tirilazad belongs to a class of compounds known as 21-aminosteroids or lazaroids. Similar compounds include:
Methylprednisolone: A glucocorticoid steroid with neuroprotective effects but with glucocorticoid side effects.
U-74389G: Another 21-aminosteroid with similar antioxidant properties.
Uniqueness: Tirilazad is unique in its ability to inhibit lipid peroxidation without the glucocorticoid side effects associated with other steroids. This makes it a promising candidate for neuroprotective therapies .
Properties
Molecular Formula |
C19H15F4N5O2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[3-[(4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-1,3-oxazin-4-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C19H15F4N5O2/c1-18(7-15(19(21,22)23)30-17(25)28-18)12-6-11(3-4-13(12)20)27-16(29)14-5-2-10(8-24)9-26-14/h2-6,9,15H,7H2,1H3,(H2,25,28)(H,27,29)/t15-,18-/m0/s1 |
InChI Key |
MELQHVBGGSKVJQ-YJBOKZPZSA-N |
Isomeric SMILES |
C[C@]1(C[C@H](OC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |
Canonical SMILES |
CC1(CC(OC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)

![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,19R,21R,23S,24Z,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772778.png)
![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)

![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)

methyl}(hydroxy)phosphoryl)butanoic acid](/img/structure/B10772811.png)

